molecular formula C23H23ClN4O3 B11238361 N-[2-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]propanamide

N-[2-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]propanamide

Cat. No.: B11238361
M. Wt: 438.9 g/mol
InChI Key: LIFSUOJEJIABMI-UHFFFAOYSA-N
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Description

N-[2-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazinone core, substituted with both chloro and methyl groups. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]propanamide typically involves multiple steps, including:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between hydrazine derivatives and diketones can yield the pyridazinone ring.

    Substitution Reactions: Introduction of the chloro and methyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as aluminum chloride and specific reaction conditions like elevated temperatures.

    Amidation: The final step involves the formation of the amide bond, which can be accomplished through the reaction of the pyridazinone derivative with propanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: New derivatives with substituted functional groups.

Scientific Research Applications

N-[2-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies often focus on its interaction with biological targets.

    Medicine: Explored as a potential therapeutic agent. Research includes its efficacy, safety, and mechanism of action in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes. Its chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-[2-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]propanamide
  • N-[2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]propanamide

Uniqueness

N-[2-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]propanamide is unique due to the presence of both chloro and methyl groups, which contribute to its distinct chemical properties and reactivity

Properties

Molecular Formula

C23H23ClN4O3

Molecular Weight

438.9 g/mol

IUPAC Name

N-[2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]propanamide

InChI

InChI=1S/C23H23ClN4O3/c1-4-21(29)26-20-12-19(16-10-8-14(2)9-11-16)27-28(23(20)31)13-22(30)25-18-7-5-6-17(24)15(18)3/h5-12H,4,13H2,1-3H3,(H,25,30)(H,26,29)

InChI Key

LIFSUOJEJIABMI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=NN(C1=O)CC(=O)NC2=C(C(=CC=C2)Cl)C)C3=CC=C(C=C3)C

Origin of Product

United States

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